1-ブチル-1H-イミダゾール-4-カルバルデヒド

概要

説明

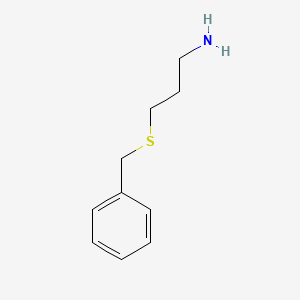

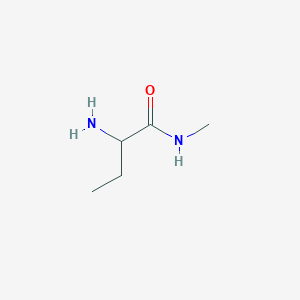

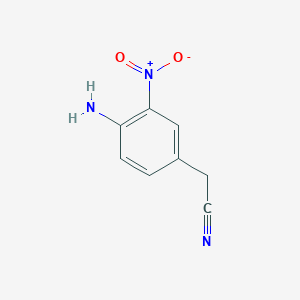

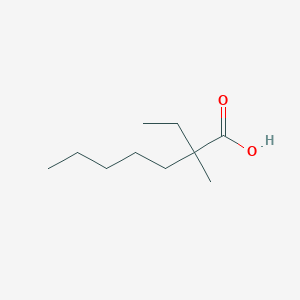

1-butyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, which is a five-membered ring compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. The compound is characterized by the presence of a butyl group attached to the nitrogen atom and an aldehyde functional group at the fourth position of the imidazole ring. Although the provided papers do not directly discuss 1-butyl-1H-imidazole-4-carbaldehyde, they provide insights into similar compounds and their synthesis, which can be relevant for understanding the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and varying yields. For instance, the synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a related compound, is achieved through a six-step process starting from dimethyl malonate and n-valeronitrile, with an overall yield of 40% . The key step in this synthesis involves the reaction with POCl3/DMF followed by hydrolysis . This information suggests that the synthesis of 1-butyl-1H-imidazole-4-carbaldehyde might also involve multiple steps and could be optimized for better yields.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical reactivity and potential applications. The presence of the aldehyde group in 1-butyl-1H-imidazole-4-carbaldehyde would make it a candidate for further functionalization through reactions typical for aldehydes, such as nucleophilic addition or condensation reactions. The imidazole ring itself is a versatile moiety that can participate in various chemical transformations, contributing to the formation of heterocyclic compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been used as a synthon for the synthesis of fused ring heterocycles through intramolecular 1,3-dipolar cycloaddition reactions . This indicates that 1-butyl-1H-imidazole-4-carbaldehyde could also be utilized in similar cycloaddition reactions to generate novel heterocyclic structures, potentially with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like 1-butyl-1H-imidazole-4-carbaldehyde are influenced by their functional groups. The aldehyde group is polar and can form hydrogen bonds, which would affect the compound's solubility and boiling point. The butyl group adds hydrophobic character, which could influence the compound's overall solubility in different solvents. While the papers provided do not directly discuss the physical properties of 1-butyl-1H-imidazole-4-carbaldehyde, they do highlight the importance of the imidazole ring in contributing to the stability and reactivity of these compounds .

科学的研究の応用

新規ドナー-π-アクセプター(D-π-A)型染料の合成

1-ブチル-1H-イミダゾール-4-カルバルデヒドは、新規ドナー-π-アクセプター(D-π-A)型染料の合成に使用できます . これらの染料は、太陽電池やその他の光学用途でよく使用されます .

ウロカン酸のエチル、n-ドデシルおよびn-ヘキサデシルエステルの調製

この化合物は、ウロカン酸のエチル、n-ドデシルおよびn-ヘキサデシルエステルの調製に使用できます . ウロカン酸は、4-イミダゾールアクリル酸としても知られています .

比色化学センサーの作製

1-ブチル-1H-イミダゾール-4-カルバルデヒドは、比色化学センサーの作製に使用できます . これらのセンサーは、溶液中の特定の化学物質やイオンの存在を検出するために使用できます .

医薬品用途

イミダゾールは、1-ブチル-1H-イミダゾール-4-カルバルデヒドを含む、多くの医薬品における重要な成分です . イミダゾールは、幅広い化学的および生物学的特性を持っているため、新薬の開発に役立ちます .

農薬用途

イミダゾールは、農薬にも使用されています . イミダゾールは、農薬、殺菌剤、その他の農業で使用される化学物質の製造に使用できます .

太陽電池用染料およびその他の光学用途に関する研究

イミダゾールは、太陽電池用染料およびその他の光学用途に関する研究で使用されています . 置換イミダゾールの合成を制御する能力は、この複素環が展開されているさまざまな用途のために、戦略的に重要です .

機能性材料

イミダゾールは、機能性材料の製造に使用されています . これらの材料は、外部刺激によって制御された方法で特性を変更できます .

触媒

イミダゾールは、触媒に使用されています . イミダゾールは、さまざまな化学反応で触媒として作用し、反応プロセスを加速させることができます .

Safety and Hazards

Prolonged or repeated exposure to “1-butyl-1H-imidazole-4-carbaldehyde” can lead to sensitization, causing allergic reactions in some individuals . It is toxic by ingestion, inhalation, or skin absorption . Contact may irritate skin, eyes, or mucous membranes . Strict safety measures should be followed when working with this compound .

特性

IUPAC Name |

1-butylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-10-5-8(6-11)9-7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXKUUFXACUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288513 | |

| Record name | 1-Butyl-1H-imidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400045-80-9 | |

| Record name | 1-Butyl-1H-imidazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400045-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-imidazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)